CYM51317 -

CYM51317

Catalog Number: EVT-1534646
CAS Number:
Molecular Formula: C23H29N5O2
Molecular Weight: 407.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CYM51317 is a short-acting KOR antagonist.
Source and Classification

The compound was developed as part of a series of research initiatives aimed at discovering new antidepressant agents. Its classification as an SSRI indicates its mechanism of action, which involves the inhibition of serotonin reuptake in the synaptic cleft, thus enhancing serotonin levels and potentially alleviating symptoms of depression and anxiety.

Synthesis Analysis

Methods and Technical Details

The synthesis of CYM51317 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitutions and cyclization processes. Detailed synthetic pathways often include:

  1. Starting Materials: Commonly utilized precursors may include aromatic amines or halogenated compounds.
  2. Reagents: Typical reagents might involve bases (e.g., sodium hydroxide), acids for protonation steps, and solvents like dimethyl sulfoxide or acetonitrile.
  3. Reactions: Key reactions may include:
    • N-alkylation: To introduce alkyl groups onto nitrogen atoms, enhancing lipophilicity.
    • Cyclization: To form bicyclic structures that are characteristic of many SSRIs.

The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of CYM51317 can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound typically features:

  • Core Structure: A bicyclic framework that contributes to its pharmacological activity.
  • Functional Groups: Presence of amine groups which are crucial for its interaction with serotonin receptors.

Key data points include:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific structural variations).
  • Molecular Weight: Typically in the range of 300-400 g/mol.
Chemical Reactions Analysis

Reactions and Technical Details

CYM51317 undergoes various chemical reactions that can be analyzed for their mechanistic pathways:

  1. Hydrolysis: Involves the breakdown of ester or amide bonds under acidic or basic conditions.
  2. Oxidation/Reduction: Potential transformations involving changes in oxidation states, particularly in side chains.
  3. Substitution Reactions: These may involve aromatic substitution leading to the formation of more complex derivatives.

Each reaction pathway must be optimized for yield and selectivity, often requiring specific catalysts or conditions.

Mechanism of Action

Process and Data

The mechanism of action for CYM51317 primarily revolves around its role as a selective serotonin reuptake inhibitor. Upon administration, the compound binds to the serotonin transporter protein, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, enhancing neurotransmission and contributing to mood regulation.

Key data supporting this mechanism includes:

  • Binding Affinity: Measured through radiolabeled ligand binding assays.
  • Functional Assays: Demonstrating increased serotonin receptor activation in neuronal models.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CYM51317 include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water, which affects formulation strategies.
  • Melting Point: Specific melting point data can vary but is generally within a defined range typical for similar compounds.

Chemical properties include:

  • Stability: Stability under various pH conditions is critical; degradation products must be characterized.
  • Reactivity: Reactivity with nucleophiles or electrophiles must be assessed during formulation development.
Applications

Scientific Uses

CYM51317 has potential applications in several areas:

  1. Psychiatric Disorders: As an antidepressant agent, it may be explored for treating major depressive disorder and anxiety disorders.
  2. Research Tool: It can serve as a tool compound for studying serotonin-related pathways in neuroscience research.
  3. Pharmaceutical Development: Further development could lead to formulations targeting specific patient populations with treatment-resistant depression.
Introduction

Overview of the Kappa Opioid Receptor (KOR) System

The kappa opioid receptor (KOR) is a G protein-coupled receptor widely distributed in the central and peripheral nervous systems. It is primarily activated by the endogenous peptide dynorphin, forming a signaling system that modulates stress responses, pain processing, and affective states. KORs are densely expressed in brain regions critical for emotional regulation, including the amygdala, prefrontal cortex, nucleus accumbens, and periaqueductal gray [5] [8]. Unlike mu opioid receptors (MORs), KOR activation produces dysphoric and aversive effects, positioning it as a key mediator of stress-induced neuroadaptations. KOR signaling occurs through two primary pathways:

  • G protein-dependent pathways: Inhibit neuronal excitability via potassium channel activation and cAMP reduction.
  • β-arrestin-dependent pathways: Trigger p38 MAPK phosphorylation, linked to stress responses and neurotransmitter reuptake [2] [4].

Role of KOR Antagonists in Neurological and Psychiatric Disorders

KOR antagonists have emerged as promising therapeutics for disorders involving dysregulated stress responses. Preclinical evidence demonstrates their efficacy in:

  • Migraine prophylaxis: Blocking stress-induced dynorphin release that triggers cutaneous allodynia and calcitonin gene-related peptide (CGRP) elevation [1].
  • Depression and addiction: Reversing anhedonia and dysphoria by normalizing dysregulated dopaminergic and serotonergic transmission [8] [2].
  • Comorbid pain and mood disorders: Addressing shared pathophysiology where chronic pain upregulates dynorphin/KOR signaling, exacerbating affective symptoms [2].

Table 1: Therapeutic Targets of KOR Antagonists in Neurological Disorders

Disorder CategoryPathogenic MechanismKOR Antagonist Effect
Migraine/HeadacheStress-induced dynorphin release; CGRP elevationBlocks allodynia and CGRP release [1]
Mood DisordersChronic stress-induced KOR phosphorylationReverses anhedonia and despair-like behaviors [8]
Substance Use DisordersKOR-mediated dopaminergic inhibition in reward pathwaysReduces drug-seeking and relapse [8]

Rationale for Developing CYM51317 as a Novel KOR Antagonist

Existing KOR antagonists face limitations in clinical translation:

  • Long-acting agents (e.g., nor-BNI) exhibit irreversible receptor inactivation and prolonged side effects [1].
  • First-generation short-acting antagonists lack oral bioavailability or sufficient receptor selectivity.CYM51317 (BTRX-335140) was developed to overcome these challenges. As a selective, short-duration, orally bioavailable antagonist, it enables reversible KOR blockade suitable for chronic conditions like migraine prophylaxis and treatment-resistant depression [3] [6]. Its design aligns with emerging clinical needs for non-addictive neuromodulators that target stress-related pathophysiology without MOR-associated risks [6].

Properties

Product Name

CYM51317

IUPAC Name

1-(6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Molecular Formula

C23H29N5O2

Molecular Weight

407.52

InChI

InChI=1S/C23H29N5O2/c1-15-3-4-21-17(13-15)14-20(23-24-16(2)27-30-23)22(26-21)28-9-5-18(6-10-28)25-19-7-11-29-12-8-19/h3-4,13-14,18-19,25H,5-12H2,1-2H3

InChI Key

JHRCZIKHMOJCKF-UHFFFAOYSA-N

SMILES

CC1=NOC(C2=CC3=CC(C)=CC=C3N=C2N4CCC(NC5CCOCC5)CC4)=N1

Solubility

Soluble in DMSO

Synonyms

CYM-51317; CYM 51317; CYM51317

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.